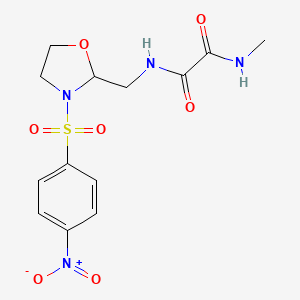![molecular formula C25H23N3O3S2 B2672548 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941967-31-3](/img/structure/B2672548.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of properties and applications . Benzothiazole derivatives have been found to have potential applications in cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .
Synthesis Analysis
The synthesis of “N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide” were analyzed using various spectroscopic techniques. The compound was characterized via 1H, 13C, UV, IR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research on similar heterocyclic compounds indicates a broad interest in synthesizing and modifying these molecules to explore their chemical properties and potential applications. For instance, the synthesis of heterocyclic compounds incorporating thiazole and pyridine units has been explored for their antibacterial and antifungal activities. These compounds, characterized by their structural diversity and biological relevance, highlight the synthetic versatility and the potential of similar compounds for further chemical exploration and application in medicinal chemistry (Patel & Patel, 2015).
Biological Activities
The exploration of biological activities is a significant application of compounds with similar structures. For example, derivatives of N-(pyridin-2-yl)benzamide have been synthesized and assessed for cytotoxic activity against various human cancer cell lines, showcasing the potential of these compounds in anticancer research. The observed cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines, underscores the importance of structural modification in enhancing biological activity and the potential therapeutic applications of these compounds (Adhami et al., 2014).
Material Science Applications
Compounds with benzothiazole and pyridine units also find applications in material science. The development of novel donor-acceptor-type electrochromic polymers, incorporating thiadiazolo[3,4-c]pyridine as an electron acceptor, demonstrates the utility of these heterocycles in creating materials with desirable electronic properties. Such polymers exhibit fast switching times and high coloration efficiency, highlighting the potential of similar compounds in the development of electrochromic devices and materials (Ming et al., 2015).
Environmental and Analytical Chemistry
In analytical chemistry, derivatives similar to the query compound have been utilized in constructing selective sensing materials. For instance, N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide was used to develop a chromium ion-selective electrode, showcasing the application of such compounds in environmental monitoring and the detection of trace elements. This highlights the broader utility of these molecules in environmental science and analytical methodologies (Hajiaghababaei et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-24(20-12-14-21(15-13-20)33(30,31)27-16-6-7-17-27)28(18-19-8-2-1-3-9-19)25-26-22-10-4-5-11-23(22)32-25/h1-5,8-15H,6-7,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMCQZRYUHUABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2672469.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2672470.png)
![7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2672471.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2672472.png)




![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2672482.png)
![2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2672483.png)
![7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2672484.png)
![3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672485.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2672488.png)